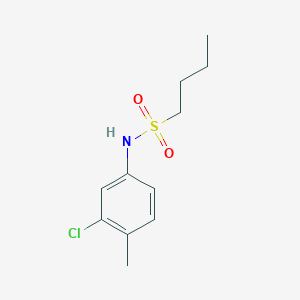![molecular formula C15H19Cl2NO3 B5400732 methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5400732.png)
methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate, also known as MK-3207, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of morpholinyl butanoates, which are known for their ability to interact with certain receptors in the body.
Mecanismo De Acción
The exact mechanism of action of methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate is not yet fully understood, but it is believed to involve the interaction with certain receptors in the body. Specifically, the compound is thought to interact with the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By modulating the activity of this receptor, methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate may be able to exert a therapeutic effect in certain conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate are still being studied, but early research suggests that the compound may have a number of potential therapeutic applications. For example, studies have shown that methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate can reduce inflammation in animal models, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, the compound has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate in laboratory experiments is its high potency and selectivity for certain receptors. This allows researchers to study the effects of the compound on specific biological pathways, without the risk of unwanted side effects. However, one limitation of using methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate in lab experiments is the cost and complexity of synthesizing the compound, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for research on methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate. One area of interest is the compound's potential as a treatment for anxiety disorders, such as generalized anxiety disorder and social anxiety disorder. Additionally, researchers may investigate the compound's potential as an anti-inflammatory agent, with implications for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Finally, researchers may explore the compound's potential as a modulator of the immune system, with potential applications in the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate involves a series of chemical reactions that require specialized equipment and expertise. The process typically involves the use of various reagents and solvents, including morpholine, 3,4-dichlorophenylacetic acid, and methyl butyrate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. One of the most promising areas of research involves the compound's ability to interact with certain receptors in the brain, which are involved in the regulation of mood and behavior. Other studies have explored the compound's potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Propiedades
IUPAC Name |
methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3/c1-20-15(19)3-2-6-18-7-8-21-14(10-18)11-4-5-12(16)13(17)9-11/h4-5,9,14H,2-3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSHOUSAPMGQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-methoxy-3-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzoate](/img/structure/B5400650.png)

![5-[(4-ethylpiperazin-1-yl)methyl]-N-methyl-N-(3-methylbutyl)isoxazole-3-carboxamide](/img/structure/B5400658.png)
![2-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5400668.png)
![1-[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5400670.png)
![N-cyclopropyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5400676.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5400677.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5400685.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5400686.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5400696.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5400703.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5400722.png)
![4-butoxy-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5400738.png)